

# An In-Depth Technical Guide to 1-Chloro-2-iodotetrafluoroethane

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## Compound of Interest

Compound Name: 1-Chloro-2-iodotetrafluoroethane

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **1-Chloro-2-iodotetrafluoroethane**, a halogenated hydrocarbon of significant interest in synthetic chemistry. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a versatile building block in the creation of complex fluorinated molecules. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science by providing in-depth technical information, practical methodologies, and insights into its reactivity and potential applications.

## Introduction: Unveiling a Versatile Fluorinated Building Block

**1-Chloro-2-iodotetrafluoroethane**, a compound at the intersection of chlorinated and iodinated fluorocarbons, presents a unique reactivity profile that makes it a valuable intermediate in advanced chemical synthesis.<sup>[1]</sup> Its structure, featuring a tetrafluoroethane backbone with strategically placed chlorine and iodine atoms, allows for selective chemical transformations, opening avenues for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide will delve into the core characteristics of

this compound, providing the foundational knowledge necessary to harness its synthetic potential.

## Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of **1-Chloro-2-iodotetrafluoroethane** is paramount for its effective and safe use in a laboratory setting.

### Chemical Identifiers

- IUPAC Name: 1-chloro-1,1,2,2-tetrafluoro-2-iodoethane[2]
- CAS Number: 421-78-3[1]
- Molecular Formula: C<sub>2</sub>ClF<sub>4</sub>I[2]
- Molecular Weight: 262.37 g/mol [2]
- Synonyms: 1-chloro-1,1,2,2-tetrafluoro-2-iodo-ethane, 1-iodo-2-chlorotetrafluoroethane, 2-Chloro-1,1,2,2-tetrafluoroethyl iodide[2]

### Physicochemical Data

The physical and chemical properties of **1-Chloro-2-iodotetrafluoroethane** are summarized in the table below. This data is essential for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

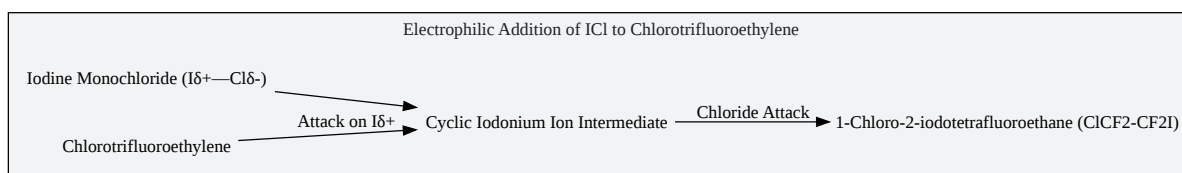
Property	Value	Source
Appearance	Colorless to pale pink/brown liquid	[3]
Boiling Point	53 °C	[4]
Density	2.308 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
Refractive Index	1.392	[4]
Flash Point	56 °C	[4]
Sensitivity	Light Sensitive	[4]

# Synthesis of 1-Chloro-2-iodotetrafluoroethane: A Methodological Approach

The synthesis of vicinal chloro-iodo alkanes is most directly achieved through the electrophilic addition of iodine monochloride (ICl) to an alkene.[5] In the case of **1-Chloro-2-iodotetrafluoroethane**, the logical precursor is chlorotrifluoroethylene.

## Reaction Principle and Mechanism

The reaction proceeds through an electrophilic addition mechanism. Iodine monochloride is a polarized interhalogen compound, where the iodine atom carries a partial positive charge ( $\delta^+$ ) and the chlorine atom a partial negative charge ( $\delta^-$ ). The electron-rich double bond of chlorotrifluoroethylene acts as a nucleophile, initiating an attack on the electrophilic iodine atom. This leads to the formation of a cyclic iodonium ion intermediate. Subsequently, the chloride ion attacks one of the carbon atoms of the former double bond in an anti-addition fashion, opening the three-membered ring to yield the final product, **1-Chloro-2-iodotetrafluoroethane**. [5]



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Caption: Electrophilic addition of ICl to chlorotrifluoroethylene.

## Experimental Protocol: A General Procedure

While a specific peer-reviewed protocol for the synthesis of **1-Chloro-2-iodotetrafluoroethane** is not readily available, the following general procedure for the iodochlorination of alkenes can be adapted.[5]

#### Materials:

- Chlorotrifluoroethylene
- Iodine monochloride (1.0 M solution in a suitable anhydrous solvent, e.g., dichloromethane)
- Anhydrous solvent (e.g., dichloromethane)
- Round-bottom flask
- Stirring apparatus
- Dropping funnel or syringe pump
- Cooling bath (e.g., ice-water bath)
- Inert atmosphere (e.g., nitrogen or argon)

#### Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere, dissolve chlorotrifluoroethylene in the anhydrous solvent.
- **Cooling:** Cool the solution to the desired reaction temperature (typically 0 °C to room temperature) using a cooling bath.
- **Addition of Iodine Monochloride:** Slowly add the 1.0 M solution of iodine monochloride to the stirred alkene solution via a dropping funnel or syringe pump. The rate of addition should be controlled to maintain the reaction temperature. The disappearance of the reddish-brown color of the iodine monochloride solution can indicate the progress of the reaction.
- **Reaction Monitoring:** Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine monochloride. Separate the organic layer, and wash it with brine.

- Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

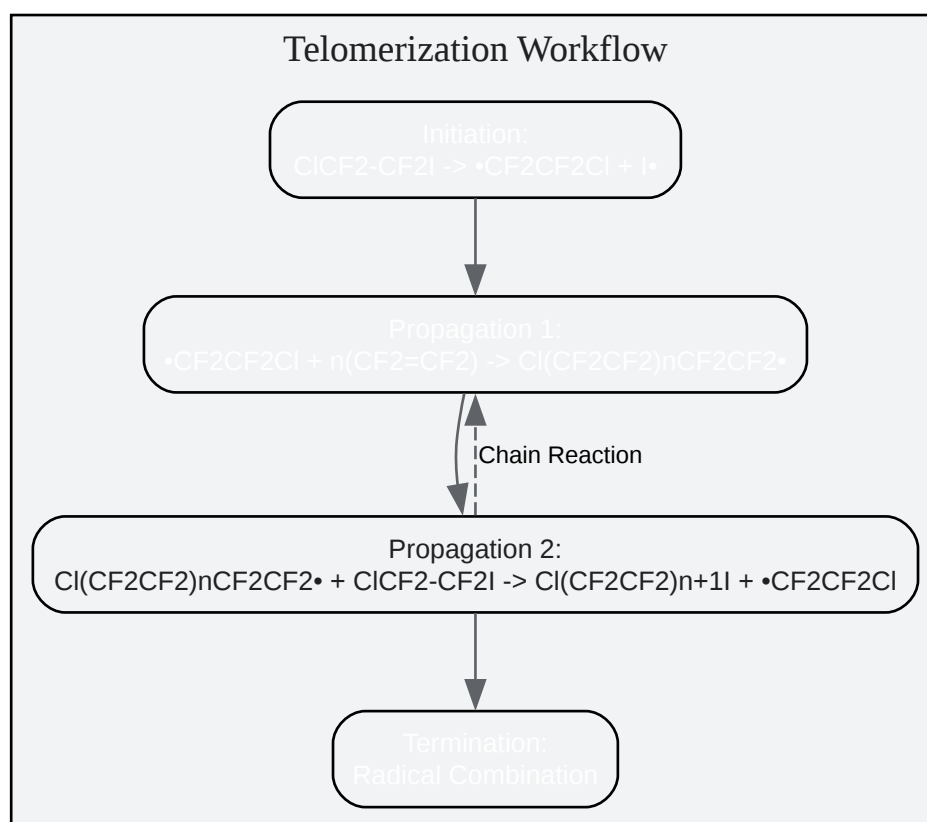
## Reactivity and Synthetic Applications

The synthetic utility of **1-Chloro-2-iodotetrafluoroethane** stems from the differential reactivity of the carbon-iodine and carbon-chlorine bonds. The C-I bond is significantly weaker and more polarized than the C-Cl bond, making it the primary site for a variety of chemical transformations.

## Free Radical Reactions and Telomerization

A major application of haloalkanes like **1-Chloro-2-iodotetrafluoroethane** is in free radical reactions, particularly telomerization.<sup>[6][7]</sup> Telomerization is a polymerization process where a "telogen" (in this case, **1-Chloro-2-iodotetrafluoroethane**) reacts with a polymerizable molecule, the "taxogen" (e.g., tetrafluoroethylene), to form low molecular weight polymers or "telomers".

The process is typically initiated by heat or a radical initiator, which causes homolytic cleavage of the weak C-I bond to generate a chlorotetrafluoroethyl radical ( $\bullet\text{CF}_2\text{CF}_2\text{Cl}$ ). This radical then adds across the double bond of a taxogen molecule, creating a new radical that can propagate the chain by adding to more taxogen molecules. The chain is terminated by reaction with another radical or by abstraction of an iodine atom from another telogen molecule.



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Caption: Generalized workflow of telomerization.

This process is crucial for the synthesis of fluorinated telomers, which are used in the production of a wide range of materials, including surfactants, lubricants, and surface coatings. The resulting telomers, possessing a terminal iodine atom, can be further functionalized for various applications.

## Role in Drug Development: A Potential Scaffold

While specific examples of **1-Chloro-2-iodotetrafluoroethane** in the synthesis of marketed drugs are not prevalent in the literature, its potential as a building block in medicinal chemistry is significant. The introduction of fluorinated motifs into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. The chlorotetrafluoroethyl group can be introduced into organic molecules via radical addition reactions to alkenes or through nucleophilic substitution reactions after conversion of the iodide to a more reactive functional group.

For instance, the development of novel anticancer and antiviral agents often involves the synthesis of complex heterocyclic structures.[8][9] The unique electronic properties of the chlorotetrafluoroethyl group could be exploited to modulate the biological activity of these compounds.

## Spectroscopic Characterization

While a comprehensive, publicly available dataset of NMR, IR, and Mass Spectra for **1-Chloro-2-iodotetrafluoroethane** is limited, the expected spectral characteristics can be inferred from the analysis of similar fluorinated and halogenated compounds.

- **$^{19}\text{F}$  NMR:** The  $^{19}\text{F}$  NMR spectrum is expected to show two distinct multiplets, corresponding to the two non-equivalent  $\text{CF}_2$  groups. The fluorine atoms on the carbon bonded to chlorine will have a different chemical shift from those on the carbon bonded to iodine. The coupling between the fluorine atoms on adjacent carbons ( $^3\text{JFF}$ ) and the coupling of fluorine to the chlorine and iodine isotopes (if observable) would provide valuable structural information.[10]
- **$^{13}\text{C}$  NMR:** The  $^{13}\text{C}$  NMR spectrum should exhibit two signals for the two carbon atoms, with their chemical shifts influenced by the attached halogens. The signals would likely be split into triplets due to one-bond coupling with the two fluorine atoms on each carbon ( $^1\text{JCF}$ ).
- **$^1\text{H}$  NMR:** As there are no protons in the molecule, a  $^1\text{H}$  NMR spectrum would not be informative for the compound itself but would be crucial for characterizing reaction products where the chlorotetrafluoroethyl moiety has been attached to a hydrogen-containing molecule.
- **Mass Spectrometry:** The mass spectrum would show the molecular ion peak ( $\text{M}^+$ ) and characteristic fragmentation patterns corresponding to the loss of iodine, chlorine, and fluorine atoms or  $\text{CF}_2$  groups. The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in a ~3:1 ratio) would be observable for fragments containing chlorine.

## Safety, Handling, and Storage

**1-Chloro-2-iodotetrafluoroethane** is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[4] It is also suspected of causing cancer.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11]
- Handling: Use only in a well-ventilated area or in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is light-sensitive and should be stored in a dark container.[3][4]

## Conclusion

**1-Chloro-2-iodotetrafluoroethane** is a valuable and versatile fluorinated building block with significant potential in organic synthesis. Its unique reactivity, primarily centered around the labile carbon-iodine bond, makes it an important precursor for the synthesis of fluorinated telomers and a promising scaffold for the development of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers and scientists with the knowledge necessary to explore and exploit its synthetic potential.

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